1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid
Description
Properties
CAS No. |
75113-58-5 |
|---|---|
Molecular Formula |
C16H28N2O5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C3H9NO/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-3(5)2-4/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |
InChI Key |
YHCRYXFNXAAKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . The synthesis of 6-[benzenesulfonyl(methyl)amino]hexanoic acid involves the reaction of hexanoic acid with benzenesulfonyl chloride and methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale chemical reactions in controlled environments to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-aminopropan-2-ol can yield aminoacetone, while reduction can produce isopropanolamine .
Scientific Research Applications
1-Aminopropan-2-ol is used as a buffer and solubilizer in various industrial applications, including metalworking fluids, waterborne coatings, and personal care products . It is also an intermediate in the synthesis of pharmaceutical drugs . The compound’s ability to neutralize fatty acids and sulfonic acid-based surfactants makes it valuable in the production of titanium dioxide and polyurethanes .
This compound may also be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action for 1-aminopropan-2-ol involves its metabolism to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for its role in various biochemical processes. The sulfonamide group in 6-[benzenesulfonyl(methyl)amino]hexanoic acid interacts with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
1-Aminopropan-2-ol
1-Aminopropan-2-ol (CAS: 78-96-6), also known as isopropanolamine, is a secondary alcohol and primary amine. It serves as a precursor in synthesizing surfactants, pharmaceuticals, and corrosion inhibitors. Derivatives of this compound, such as 1-amino-2-(4-benzyloxyphenyl)propan-2-ol (CAS: 305448-20-8), exhibit structural modifications that enhance biological activity, such as receptor targeting .
6-[Benzenesulfonyl(methyl)amino]hexanoic Acid
This compound (CAS: 26919-50-6) features a hexanoic acid backbone substituted with a methyl-benzenesulfonylamino group at the 6th position. The sulfonamide moiety is common in medicinal chemistry due to its stability and ability to interact with biological targets. It is often utilized in drug design, particularly in enzyme inhibition or as a linker in prodrugs .
Comparison with Similar Compounds
Structural Analogs of 1-Aminopropan-2-ol
Key Observations :
- Substituents like aryl or branched alkyl groups enhance lipophilicity, influencing membrane permeability and target binding.
- The benzyloxy group in 305448-20-8 may confer selectivity toward specific biological receptors compared to the parent compound.
Structural Analogs of 6-[Benzenesulfonyl(methyl)amino]hexanoic Acid
Key Observations :
- Hexanoic acid derivatives with methyl branches (e.g., methyl hexanoic acid) show concentration-dependent effects on insect oviposition , whereas sulfonamide derivatives may prioritize enzymatic interactions.
Biological Activity
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is a compound of interest due to its potential biological activities, particularly in relation to integrin binding and microbial metabolism. This article explores its biological activity, focusing on its mechanisms, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an amino alcohol moiety and a benzenesulfonamide group, which may influence its interaction with biological systems. The molecular formula is , and it has various functional groups that contribute to its pharmacological properties.
1. Integrin Binding
Research indicates that compounds similar to this compound can enhance the binding of cells to integrin-binding ligands. Integrins are crucial for cell adhesion and signaling, and their modulation can have therapeutic implications in conditions like cancer and inflammation. The compound acts as an agonist that enhances this binding, suggesting potential applications in regenerative medicine and cancer therapy .
2. Microbial Metabolism
A study involving Pseudomonas putida demonstrated that 1-Aminopropan-2-ol is metabolized through various pathways. The metabolism involves conversion to propionaldehyde and propionate, indicating its role as a substrate for microbial growth. The enzymatic processes include the formation of O-phosphates and subsequent deamination, highlighting the compound's significance in microbial ecology .
Case Study 1: Metabolic Pathways
In a controlled experiment, Pseudomonas sp. was shown to utilize both stereoisomers of 1-Aminopropan-2-ol for growth. The metabolic pathway was traced using radioactive tracers, confirming that the compound undergoes phosphorylation before being converted to propionaldehyde. This study provides insight into the biotransformation processes involving amino alcohols .
Case Study 2: Therapeutic Applications
Another investigation focused on the therapeutic potential of derivatives of the compound in enhancing cell adhesion in vitro. The study revealed that modifications to the benzenesulfonamide group significantly impacted the efficacy of integrin binding, suggesting that structural variations could lead to more potent therapeutic agents .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Integrin Binding Affinity | Enhanced |
| Microbial Growth Utilization | Yes |
| Main Metabolites | Propionaldehyde, Propionate |
Q & A
Q. Validation Criteria :
Advanced: How does the benzenesulfonyl group influence biological activity?
Methodological Answer:
The benzenesulfonyl moiety enhances target binding via:
- Hydrophobic Interactions : Aryl groups anchor to enzyme pockets (e.g., carbonic anhydrase inhibition) .
- Electron-Withdrawing Effects : Stabilize transition states in protease inhibition (e.g., HIV-1 protease) .
- Metabolic Stability : Sulfonamides resist CYP450 oxidation compared to esters .
Biological Assay Example :
In benzofuran derivatives (PDB 7UY), benzenesulfonyl groups increased binding affinity (IC₅₀ = 0.8 µM vs. 5.2 µM for non-sulfonylated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
